molecular formula C23H28N2O7 B5229284 1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate

1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate

Cat. No. B5229284
M. Wt: 444.5 g/mol
InChI Key: NIROMUGBCORKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a piperazine derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of cancer cell growth. This compound has been shown to inhibit the release of glutamate, which is a neurotransmitter involved in various neurological disorders. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been shown to have various biochemical and physiological effects, including the inhibition of glutamate release, induction of apoptosis in cancer cells, and potential therapeutic applications in various fields. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate in lab experiments include its potential therapeutic applications in various fields, as well as its ability to inhibit the release of glutamate and induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate. These include further studies on its mechanism of action, potential therapeutic applications in various fields, and the development of new drugs based on this compound. Additionally, future research may focus on the potential side effects and limitations of using this compound in lab experiments, as well as the optimization of its synthesis method for improved yields and purity.

Synthesis Methods

The synthesis of 1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate involves the reaction of 4-methoxybenzyl chloride with 3-methylphenol in the presence of a base. The resulting product is then reacted with piperazine and acetic anhydride to obtain the final product in the form of oxalate salt.

Scientific Research Applications

1-(4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have an inhibitory effect on the release of glutamate, which is a neurotransmitter involved in various neurological disorders such as epilepsy and Alzheimer's disease. In cancer research, this compound has been studied for its potential to inhibit the growth of cancer cells by inducing apoptosis. Additionally, this compound has been used in drug discovery to develop new drugs with improved pharmacological properties.

properties

IUPAC Name

1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.C2H2O4/c1-17-4-3-5-20(14-17)26-16-21(24)23-12-10-22(11-13-23)15-18-6-8-19(25-2)9-7-18;3-1(4)2(5)6/h3-9,14H,10-13,15-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIROMUGBCORKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.